6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Description
Historical Context of Spiro-oxindole Scaffolds in Medicinal Chemistry
Spiro-oxindole frameworks trace their origins to natural alkaloids isolated from Uncaria species, such as mitraphylline and rhynchophylline, which exhibit anti-inflammatory and neuroprotective properties. These bicyclic systems, characterized by a shared sp³-hybridized carbon atom connecting indole and oxane rings, gained prominence in the 20th century as synthetic methods advanced. The structural rigidity of spirooxindoles enables precise three-dimensional positioning of pharmacophores, making them ideal for interacting with complex biological targets like protein-protein interfaces.
The 2010s marked a turning point, with over 15 spirooxindole-based drug candidates entering clinical trials for conditions ranging from cancer to viral infections. Key milestones include the FDA approval of SAR1118 (a spirooxindole-derived LFA-1 antagonist) for dry eye disease and the development of MI-773 (a MDM2-p53 interaction inhibitor) for leukemia. These successes validated the scaffold's ability to combine synthetic accessibility with high target specificity.
Strategic Importance of Fluorine Substitution in Heterocyclic Systems
Fluorine incorporation into heterocycles alters electronic, steric, and metabolic properties through three primary mechanisms:
- Electron-withdrawing effects : The C-F bond (bond dissociation energy ~485 kJ/mol) induces polarization of adjacent σ-bonds, modulating pKa values and hydrogen-bonding capacity.
- Lipophilicity control : While fluoroalkyl groups increase hydrophobicity, aromatic fluorination can paradoxically enhance aqueous solubility by reducing crystal lattice energy.
- Metabolic stabilization : Fluorine blocks cytochrome P450-mediated oxidation at strategic positions, prolonging half-life without compromising target engagement.
In 6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride , the 6-fluoro substitution on the indole moiety creates a quadrupole moment that enhances π-π stacking with aromatic residues in hydrophobic binding pockets. This modification also prevents unwanted epoxidation at the 5,6-position during hepatic metabolism—a common degradation pathway for non-fluorinated analogs.
Role as a Building Block in Complex Molecular Architectures
The spirocyclic core of This compound serves as a chiral template for constructing three distinct pharmacophoric regions:
- Indole plane : Modifiable at N1, C5, and C7 positions for hydrogen bonding
- Oxane ring : Tunable oxygen basicity through substituents at C2' and C3'
- Spiro junction : Provides axial chirality for stereoselective target recognition
Recent applications include:
- Kinase inhibitor hybrids : Conjugation with pyrimidine fragments yielded dual HDAC/MDM2 inhibitors showing 79% enzymatic inhibition at 10 μM.
- Antimicrobial agents : Analogues with C3'-methyl groups demonstrated MIC values ≤2 μg/mL against MRSA strains.
- PROTACs (Proteolysis-Targeting Chimeras) : The oxane oxygen serves as an ideal linker attachment point for E3 ligase recruiters.
Synthetic routes typically employ:
- Spirocyclization : Intramolecular Heck reactions between indole-3-carbaldehydes and fluorinated allylic alcohols
- Late-stage fluorination : Electrophilic fluorination using Selectfluor® on preformed spirooxindoles
Properties
IUPAC Name |
6-fluorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOCUNFWDZCWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC(=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on an epoxide or a similar electrophilic center.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds with the spiro[indole] structure exhibit significant antidepressant-like effects. In a study involving various spiro[indole] derivatives, 6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride demonstrated notable activity in preclinical models of depression. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, akin to established antidepressants .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of certain cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways .
Pharmacological Insights
Neuroprotective Effects
In neuropharmacology, this compound has been studied for its neuroprotective capabilities. It appears to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity . This property could have implications for treating neurodegenerative diseases.
Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties, potentially serving as a lead compound in the development of new pain relief medications. Its efficacy was evaluated using various pain models in rodents, showing significant reduction in pain scores compared to control groups .
Material Science Applications
Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal assessed the antidepressant effects of various spiro[indole] derivatives including this compound. The results indicated a significant reduction in depressive-like behaviors in animal models when treated with this compound compared to controls.
Case Study 2: Cancer Cell Proliferation
In vitro experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride with halogenated and substituted analogs:
Key Observations :
- Halogen Position and Size: Fluorine’s small size and electronegativity at C6 (vs.
- Stability : Chloro analogs (e.g., 6-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one) exhibit stability under standard conditions but react with strong oxidizers , whereas bromo derivatives require room-temperature storage .
- Synthetic Accessibility : Bromo and chloro derivatives are synthesized via sulfonylation or halogenation of indole precursors , while fluoro analogs may require specialized fluorinating agents.
Pharmacological and Physicochemical Properties
- Solubility: Limited data are available, but chloro and bromo analogs show moderate solubility in organic solvents (e.g., ethyl acetate, DMF) .
- Bioactivity : Spiro[indole-3,4'-piperidine] derivatives are patented as lead structures for CNS targets, suggesting that the 6-fluoro variant may share similar mechanisms .
Biological Activity
6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (CAS Number: 2197056-74-7) is a compound of significant interest in medicinal chemistry due to its unique spiro structure and potential biological activities. This article reviews its synthesis, biological effects, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The compound features a spiro-indole framework with a fluorine substituent, which enhances its biological activity by potentially influencing molecular interactions. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Reagents : Indole derivatives and fluorinated reagents.
- Processes : Halogenation, cyclization, and spiro formation under controlled conditions.
These steps are crucial for achieving high yields and purity levels exceeding 95% .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . In vitro studies have shown its effectiveness against various cancer cell lines:
The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
The biological effects of this compound are hypothesized to stem from its ability to interact with specific molecular targets within the cell. It may influence:
- Cell cycle regulation : Inducing cell cycle arrest in cancer cells.
- Apoptosis : Triggering programmed cell death pathways.
- Inhibition of oncogenic proteins : Such as MDM2, which regulates p53 activity .
Case Studies
- Study on Lung Cancer Cells : A study evaluated the antiproliferative effects of this compound on A549 cells. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer agent .
- Neuroblastoma Cells : Another investigation focused on SH-SY5Y neuroblastoma cells, revealing that the compound significantly reduced cell viability at low concentrations. This highlights its potential for treating neuroblastoma .
Comparative Analysis with Related Compounds
When compared with other similar compounds in the spiro-indole class, this compound shows enhanced biological activity due to the presence of the fluorine atom, which often contributes to increased binding affinity and selectivity towards biological targets.
Q & A
Basic Research Questions
Q. What is the molecular structure and key spectroscopic characteristics of 6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride?
- Answer : The core structure comprises a spirocyclic system linking an indole moiety (substituted with a fluorine atom at position 6) to an oxane ring. Key spectroscopic methods for characterization include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm fluorine substitution and spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C12H13FNO·HCl) and isotopic patterns .
- Infrared (IR) Spectroscopy : To identify functional groups like N-H and C-F stretches .
Q. What are the recommended synthetic routes for preparing this compound in laboratory settings?
- Answer : A common approach involves spirocyclization of a fluorinated indole precursor with an oxane-forming reagent (e.g., epoxide or diol derivatives). Key steps:
- Step 1 : Fluorination of the indole precursor at position 6 using electrophilic fluorinating agents (e.g., Selectfluor®) .
- Step 2 : Spirocyclization under acidic or basic conditions to form the oxane ring .
- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
- Answer : The hydrochloride salt enhances aqueous solubility and stability by forming ionic interactions with the indole nitrogen. This is critical for:
- Biological assays : Improved dissolution in buffer systems for in vitro studies .
- Storage : Reduced hygroscopicity compared to the free base, enabling long-term stability at 2–8°C .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying reaction conditions?
- Answer : Contradictions (e.g., unexpected byproducts or yield fluctuations) can be addressed by:
- Systematic reaction parameter screening : Vary temperature, pH, and solvent polarity to identify optimal conditions .
- Theoretical validation : Use density functional theory (DFT) to model reaction pathways and predict intermediates .
- In situ monitoring : Employ techniques like HPLC-MS to track reaction progress and detect transient species .
Q. How can computational chemistry be integrated with experimental data to predict the collision cross-section and conformational dynamics of this spiro compound?
- Answer :
- Collision Cross-Section (CCS) : Use ion mobility spectrometry (IMS) paired with molecular dynamics (MD) simulations to correlate experimental CCS values with predicted conformers .
- Conformational analysis : Perform torsional scans (e.g., via Gaussian or ORCA software) to map energy barriers between spirocyclic ring orientations .
Q. What methodological considerations are critical when designing kinetic studies to elucidate the reaction mechanisms involving this compound?
- Answer :
- Quench-flow techniques : To capture short-lived intermediates in reactions like hydrolysis or nucleophilic substitution .
- Isotopic labeling : Introduce 18O or deuterium at specific positions to trace bond cleavage/formation .
- Rate constant determination : Use pseudo-first-order kinetics under controlled pH and ionic strength to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
